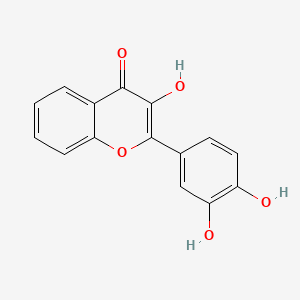

3',4'-Dihydroxyflavonol

Description

a neuroprotective agent

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGMHZQXQVDYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209494 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-78-6 | |

| Record name | 3′,4′-Dihydroxyflavonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dihydroxyflavonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006068786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6068-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-DIHYDROXYFLAVONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1I1R1C88V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cardioprotective Effects of 3',4'-Dihydroxyflavonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Dihydroxyflavonol (DiOHF), a synthetic flavonoid, has emerged as a potent cardioprotective agent with significant therapeutic potential. This technical guide provides an in-depth overview of the core mechanisms underlying its beneficial effects on the heart. It summarizes key quantitative data from preclinical studies, details essential experimental protocols for its evaluation, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in cardiovascular drug development.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. Pathological conditions such as myocardial infarction and the cardiotoxic side effects of chemotherapy, like doxorubicin (B1662922), contribute significantly to cardiac morbidity and mortality. These conditions are often characterized by excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, inflammation, and apoptosis of cardiomyocytes.[1][2] Flavonoids, a class of polyphenolic compounds, have garnered considerable attention for their antioxidant and cardioprotective properties.[3] Among these, the synthetic flavonol, this compound (DiOHF), has demonstrated remarkable efficacy in mitigating cardiac injury in various preclinical models.[4][5] This guide delves into the technical aspects of DiOHF's cardioprotective actions.

Mechanisms of Cardioprotection

The cardioprotective effects of DiOHF are multifaceted, primarily revolving around its potent antioxidant and cell signaling modulatory activities.

2.1. Antioxidant and Anti-inflammatory Effects:

DiOHF is a powerful scavenger of superoxide (B77818) radicals and other reactive oxygen species (ROS).[4][6] This antioxidant activity is crucial in mitigating the oxidative stress that is a hallmark of both ischemia-reperfusion (I/R) injury and doxorubicin-induced cardiotoxicity.[2][4] By reducing ROS levels, DiOHF helps to preserve the bioavailability of nitric oxide (NO), an important signaling molecule in the cardiovascular system, thereby improving vascular function.[6] Furthermore, DiOHF has been shown to reduce the accumulation of neutrophils in coronary microvessels following I/R, indicating an anti-inflammatory effect.[4] Studies have also demonstrated its ability to prevent lipid peroxidation and DNA damage induced by I/R injury.[7]

2.2. Protection of Mitochondrial Function:

Mitochondria are central to cardiomyocyte viability, and their dysfunction is a key event in cardiac injury. DiOHF has been shown to protect mitochondria by preventing the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to cell death.[8] It also helps to maintain the mitochondrial membrane potential, which is essential for ATP production.[9]

2.3. Inhibition of Apoptosis:

By mitigating oxidative stress and preserving mitochondrial integrity, DiOHF effectively inhibits the apoptotic cascade in cardiomyocytes.[1][10] It has been shown to reduce the activity of key apoptotic executioner enzymes like caspase-3.[10]

2.4. Modulation of Signaling Pathways:

DiOHF exerts its cardioprotective effects by modulating several critical intracellular signaling pathways:

-

ERK1/2 Pathway: In the context of doxorubicin-induced cardiotoxicity, DiOHF has been shown to exert its protective effects through the activation of the ERK1 signaling pathway, while not affecting ERK2.[1][2]

-

JNK and p38 MAPK Pathways: DiOHF has been found to inhibit the activation of the stress-activated protein kinases JNK and p38 MAPK, which are known to promote apoptosis and inflammation in the heart.[11][12]

-

CaMKII Pathway: A key target of DiOHF is the Ca2+/calmodulin-dependent protein kinase II (CaMKII). By inhibiting CaMKII, DiOHF attenuates the downstream activation of MKK3/6 and MKK4/7, which are the upstream kinases for p38 and JNK, respectively.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the cardioprotective effects of DiOHF.

Table 1: Effects of DiOHF on Myocardial Ischemia-Reperfusion (I/R) Injury

| Parameter | Model | Treatment | Outcome | Reference |

| Infarct Size (% of Area at Risk) | Anesthetized Sheep | Vehicle | 73 ± 2% | [4][5] |

| DiOHF (5 mg/kg, i.v.) | 50 ± 4% | [4][5] | ||

| Ischemic Preconditioning (IPC) | 44 ± 4% | [4][5] | ||

| Infarct Size (% of Area at Risk) | Conscious Sheep (7 days reperfusion) | Vehicle | 80 ± 7% | [13] |

| DiOHF (2 mg/kg, i.v.) | 46 ± 11% | [13] | ||

| Superoxide Production (counts/s/mg) | Post-I/R Sheep Myocardium (in vivo) | Vehicle | 47.1 ± 4.1 | [4] |

| DiOHF | 17.8 ± 1.2 | [4] | ||

| Superoxide Production Suppression (in vitro) | Post-I/R Sheep Myocardium | DiOHF (10⁻⁸–10⁻⁴ M) | Dose-dependent suppression | [4][5] |

| Neutrophil Accumulation (%) | Post-I/R Sheep Myocardium | Normally perfused | 1.3 ± 0.1% | [4] |

| Vehicle | 23.7 ± 1.0% | [4] | ||

| DiOHF | 8.4 ± 0.8% | [4] |

Table 2: Effects of DiOHF on Doxorubicin (DOX)-Induced Cardiotoxicity in H9c2 Cells

| Parameter | Treatment | Outcome | Reference |

| Cell Viability | 1 µM DOX | Reduced | [2] |

| 1 µM DOX + DiOHF | Increased | [2] | |

| ROS Production | 1 µM DOX | Increased | [2] |

| 1 µM DOX + DiOHF | Decreased | [2] | |

| Mitochondrial Dysfunction | 1 µM DOX | Induced | [2] |

| 1 µM DOX + DiOHF | Prevented | [2] | |

| Apoptosis | 1 µM DOX | Increased | [2] |

| 1 µM DOX + DiOHF | Decreased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cardioprotective effects of DiOHF.

4.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is deacetylated by cellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure (for H9c2 cells):

-

Seed H9c2 cells in a 96-well plate and culture overnight.

-

Treat cells with DiOHF at desired concentrations for a specified time.

-

Induce oxidative stress (e.g., with 1 µM doxorubicin or H₂O₂).

-

Wash the cells with warm phosphate-buffered saline (PBS).

-

Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

4.2. Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The cationic dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Procedure (for H9c2 cells):

-

Culture H9c2 cells on glass coverslips or in a multi-well plate.

-

Treat cells with DiOHF and/or an apoptosis-inducing agent (e.g., doxorubicin).

-

Incubate the cells with 2 µM JC-1 in culture medium for 15-30 minutes at 37°C in a CO₂ incubator.[1]

-

Wash the cells with warm PBS.

-

Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Alternatively, quantify the fluorescence using a flow cytometer or a fluorescence plate reader.

-

4.3. Detection of Apoptosis by TUNEL Assay

-

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.

-

Procedure (for cardiac tissue sections):

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded cardiac tissue sections.

-

Permeabilize the tissue with Proteinase K solution.

-

Incubate the sections with the TUNEL reaction mixture containing TdT and a labeled dUTP (e.g., FITC-dUTP) in a humidified chamber at 37°C for 1 hour.[8]

-

Wash the sections with PBS.

-

If using a fluorescent label, counterstain the nuclei with a DNA-binding dye like DAPI.

-

Mount the coverslips and visualize the apoptotic (TUNEL-positive) cells using a fluorescence microscope.

-

4.4. Western Blot Analysis of Protein Phosphorylation (e.g., ERK1/2)

-

Principle: Western blotting is used to detect specific proteins in a sample. To assess phosphorylation, antibodies specific to the phosphorylated form of the target protein are used.

-

Procedure (for cardiomyocytes):

-

Culture and treat cardiomyocytes as required.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-ERK1/2).[14]

-

4.5. Measurement of Superoxide Production by Lucigenin-Enhanced Chemiluminescence

-

Principle: Lucigenin (B191737) is a chemiluminescent probe that emits light upon reaction with superoxide anions. This method can be used to quantify superoxide production in tissue homogenates.

-

Procedure (for myocardial tissue):

-

Homogenize fresh or frozen myocardial tissue in a suitable buffer.

-

In a luminometer tube, add the tissue homogenate, NADPH (as a substrate for NADPH oxidase), and a low concentration of lucigenin (e.g., 5 µM to avoid auto-oxidation).[15]

-

Measure the chemiluminescence over time using a luminometer.

-

The rate of superoxide production is expressed as relative light units per second per milligram of protein.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: DiOHF protects against doxorubicin-induced cardiotoxicity.

Caption: DiOHF inhibits I/R injury-induced stress signaling.

Caption: General experimental workflow for evaluating DiOHF.

Conclusion

This compound demonstrates significant promise as a cardioprotective agent. Its ability to counteract oxidative stress, preserve mitochondrial function, inhibit apoptosis, and modulate key signaling pathways provides a strong rationale for its further development as a therapeutic for various cardiovascular diseases. This technical guide offers a foundational resource for researchers and drug development professionals, providing essential data, protocols, and pathway visualizations to facilitate future investigations into this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. imrpress.com [imrpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Chasing cardiac physiology and pathology down the CaMKII cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]

- 6. chem-agilent.com [chem-agilent.com]

- 7. ahajournals.org [ahajournals.org]

- 8. TUNEL assay [bio-protocol.org]

- 9. TUNEL staining [bio-protocol.org]

- 10. Differential ERK1/2 Signaling and Hypertrophic Response to Endothelin-1 in Cardiomyocytes from SHR and Wistar-Kyoto Rats: A Potential Target for Combination Therapy of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. 3′,4′-Dihydroxyflavonol reduces infarct size and injury associated with myocardial ischaemia and reperfusion in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound improves post-ischaemic coronary endothelial function following 7days reperfusion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of lucigenin as a chemiluminescent probe to monitor vascular superoxide as well as basal vascular nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

3',4'-Dihydroxyflavonol: A Promising Therapeutic Agent in Ischemia-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This complex pathological process is a major contributor to morbidity and mortality in various clinical conditions, including myocardial infarction, stroke, and organ transplantation. The pathophysiology of I/R injury involves a cascade of detrimental events, including a burst of reactive oxygen species (ROS), intracellular calcium overload, inflammation, and apoptosis.[1][2] 3',4'-Dihydroxyflavonol (DiOHF), a synthetic flavonol, has emerged as a potent cardioprotective agent with significant potential to mitigate the deleterious effects of I/R injury. This technical guide provides a comprehensive overview of the mechanisms of action, experimental evidence, and potential therapeutic applications of DiOHF in the context of ischemia-reperfusion injury.

Core Mechanisms of Action

DiOHF exerts its protective effects against I/R injury through a multi-targeted approach, primarily centered around its potent antioxidant properties and its ability to modulate key intracellular signaling pathways.

Antioxidant and Radical Scavenging Activity

A hallmark of reperfusion injury is the massive generation of superoxide (B77818) radicals. DiOHF has been demonstrated to be an effective scavenger of superoxide, thereby reducing oxidative stress in the post-ischemic myocardium.[1][3] This antioxidant activity helps to prevent the inactivation of nitric oxide (NO) by superoxide, thus preserving NO bioavailability and its vasodilatory and cardioprotective effects.[1][4] By attenuating superoxide production, DiOHF also limits the formation of the highly damaging peroxynitrite radical.[1]

Modulation of Key Signaling Pathways

DiOHF has been shown to influence several critical signaling cascades involved in cell survival and death during I/R injury:

-

MEK/ERK Pathway: The protective effects of DiOHF are dependent on the activation of the MEK/ERK1/2 signaling pathway, a key component of the reperfusion injury survival kinase (RISK) pathway.[5] Inhibition of this pathway abolishes the cardioprotective effects of NP202, a pro-drug of DiOHF.[5]

-

PI3K/Akt Pathway: While the PI3K/Akt pathway is a crucial pro-survival pathway in many contexts, studies on a pro-drug of DiOHF, NP202, have indicated that its cardioprotective effects are independent of PI3K/Akt signaling.[5]

-

JNK and p38 MAPK Inhibition: DiOHF has been shown to inhibit the activation of pro-apoptotic stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[6][7] Inhibition of JNK2 activation is proposed to reduce apoptosis, while the reduction in p38 MAPK activation is associated with decreased inflammation and apoptotic cell death.[6][7]

-

CaMKII Inhibition: DiOHF directly inhibits Calcium/calmodulin-dependent protein kinase II (CaMKII) by competing with ATP.[2][6] This inhibition prevents the subsequent phosphorylation of phospholamban (PLN), which in turn reduces calcium leak from the sarcoplasmic reticulum, mitigating intracellular calcium overload and subsequent cell death.[2][6]

Quantitative Data on the Efficacy of this compound

The protective effects of DiOHF in I/R injury have been quantified in various preclinical models. The following tables summarize the key findings.

Table 1: Effect of DiOHF on Myocardial Infarct Size

| Animal Model | Treatment Protocol | Control Infarct Size (% of Area at Risk) | DiOHF-Treated Infarct Size (% of Area at Risk) | Percentage Reduction | Reference |

| Anesthetized Sheep | 5 mg/kg DiOHF i.v. before reperfusion | 73 ± 2% | 50 ± 4% | ~31.5% | [1][3] |

| Anesthetized Sheep | 2 mg/kg NP202 (DiOHF pro-drug) i.v. before reperfusion | 78 ± 6% | 46 ± 4% | ~41% | [5] |

| Conscious Sheep | 2 mg/kg DiOHF i.v. before reperfusion (7 days reperfusion) | 80 ± 7% | 46 ± 11% | 42.5% | [8] |

Table 2: Effects of DiOHF on Biochemical Markers and Signaling Pathways

| Parameter | Experimental Model | Effect of DiOHF | Quantitative Change | Reference |

| Superoxide Production | Post-I/R sheep myocardium (in vitro) | Dose-dependent suppression | - | [1][3] |

| Superoxide Production | Post-I/R sheep myocardium (in vivo) | Significant reduction | - | [1][3] |

| p38 MAPK Phosphorylation | Anesthetized sheep myocardium | Significant reduction | 67 ± 4% decrease | [7] |

| Polymorphonuclear Leukocytes (PMNs) | Anesthetized sheep area-at-risk | Decrease | 35 ± 16% decrease | [7] |

| TUNEL-positive (apoptotic) cells | Anesthetized sheep area-at-risk | Decrease | 52 ± 19% decrease | [7] |

| JNK Activation | Rat isolated hearts | Inhibition | - | [6] |

| Phospholamban (PLN) Activation | Rat isolated hearts | Inhibition | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on DiOHF and I/R injury.

In Vivo Myocardial Ischemia-Reperfusion Model in Sheep

This protocol is adapted from studies investigating the cardioprotective effects of DiOHF in a large animal model.[1][3][5][8]

-

Animal Preparation: Adult merino sheep are anesthetized and mechanically ventilated. A left thoracotomy is performed to expose the heart.

-

Instrumentation: A coronary artery snare is placed around the left anterior descending (LAD) coronary artery. Catheters are inserted for blood pressure monitoring and drug administration.

-

Ischemia: The LAD is occluded for 60 minutes to induce myocardial ischemia.

-

Treatment: DiOHF (or its pro-drug NP202) or vehicle is administered intravenously a few minutes before the onset of reperfusion.

-

Reperfusion: The coronary snare is released, and the myocardium is reperfused for a period ranging from 2 hours to 7 days.

-

Infarct Size Determination: At the end of the reperfusion period, the heart is excised. The area at risk is determined by perfusing the aorta with saline while the LAD is re-occluded, and the non-ischemic area is stained with a dye (e.g., Evans blue). The heart is then sliced, and the slices are incubated in triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.

Isolated Perfused Rat Heart Model (Langendorff)

This ex vivo model allows for the study of cardiac function and signaling pathways in the absence of systemic influences.[6]

-

Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused via the aorta with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature and pressure.

-

Ischemia and Reperfusion: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 20 minutes). Reperfusion is initiated by restoring the flow.

-

Treatment: DiOHF is added to the perfusion buffer during the reperfusion phase.

-

Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP) and heart rate are continuously monitored.

-

Biochemical Analysis: At the end of the experiment, heart tissue is snap-frozen for subsequent analysis of protein phosphorylation by Western blotting.

Measurement of Superoxide Production

Lucigenin-enhanced chemiluminescence is a common method to quantify superoxide levels in myocardial tissue.[1][3]

-

Tissue Preparation: Myocardial tissue samples are taken from the ischemic and non-ischemic zones.

-

Incubation: The tissue is minced and pre-incubated in a buffer containing NADPH (to stimulate superoxide production) and diethyldithiocarbamic acid (DETCA) to inhibit superoxide dismutase. For in vitro studies, different concentrations of DiOHF are added to this incubation medium.

-

Chemiluminescence Measurement: Lucigenin (B191737) is added to the tissue suspension, and the light emission resulting from the reaction of lucigenin with superoxide is measured using a luminometer. The results are expressed as relative light units per milligram of tissue.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by DiOHF in I/R injury and a typical experimental workflow.

References

- 1. 3′,4′-Dihydroxyflavonol reduces infarct size and injury associated with myocardial ischaemia and reperfusion in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparing Cardioprotetion by DiOHF Intervention and Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - this compound reduces infarct size and injury associated with myocardial ischaemia and reperfusion in sheep - RMIT University - Figshare [research-repository.rmit.edu.au]

- 4. 3', 4'-dihydroxyflavonol enhances nitric oxide bioavailability and improves vascular function after ischemia and reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that the MEK/ERK but not the PI3K/Akt pathway is required for protection from myocardial ischemia-reperfusion injury by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection against reperfusion injury by this compound in rat isolated hearts involves inhibition of phospholamban and JNK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotection from ischaemia-reperfusion injury by a novel flavonol that reduces activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound improves post-ischaemic coronary endothelial function following 7days reperfusion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Cancer Properties of 3',4'-Dihydroxyflavonol: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Promising Natural Flavonoid

Abstract

3',4'-Dihydroxyflavonol, also known as Dihydroquercetin or Taxifolin (B1681242), is a naturally occurring flavonoid found in various plants, including the Siberian larch, milk thistle, and Douglas fir.[1][2] This bioactive compound has garnered significant attention within the oncology research community for its potent anti-cancer properties, demonstrated across a range of malignancies.[2][3] Its multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis, underscore its potential as a standalone therapeutic agent or as an adjunct to conventional cancer treatments.[1][2] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its impact on key signaling pathways, summarizing quantitative data from in vitro and in vivo studies, and outlining the experimental protocols used to elucidate its therapeutic effects.

Introduction

Cancer remains a leading cause of mortality worldwide, driving the persistent search for novel, more effective, and less toxic therapeutic strategies. Natural compounds, particularly flavonoids, have emerged as a promising avenue of investigation due to their diverse pharmacological activities and favorable safety profiles.[4] this compound (Taxifolin) stands out as a particularly compelling candidate, exhibiting a broad spectrum of anti-tumor activities against various cancers, including but not limited to, breast, gastric, liver, colon, skin, and lung cancer.[2][3][5][6][7] This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current scientific knowledge on the anti-cancer properties of this flavonoid.

Mechanisms of Anti-Cancer Action

This compound exerts its anti-cancer effects through the modulation of multiple cellular processes and signaling pathways critical for tumor growth and progression.

Induction of Apoptosis

A key mechanism by which this compound inhibits cancer cell growth is through the induction of programmed cell death, or apoptosis.[1][8] Studies have shown that it can trigger apoptosis in various cancer cell lines, including pancreatic, liver, and skin cancer cells.[7][8][9] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways, characterized by the cleavage of caspases and Poly (ADP-ribose) polymerase (PARP).[10][11] For instance, in colorectal cancer cells, Taxifolin has been shown to induce apoptosis by down-regulating the Wnt/β-catenin signaling pathway.[1][12]

Cell Cycle Arrest

This compound has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[7][13][14] This cytostatic effect prevents cancer cells from proceeding through the cell division cycle, thereby inhibiting tumor growth.[15] In human colorectal cancer cell lines, Taxifolin was found to cause G2 phase arrest by regulating the Wnt/β-catenin and AKT signaling pathways.[5][12] Similarly, in osteosarcoma cells, it induced G1 cell cycle arrest.[13]

Inhibition of Angiogenesis

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. This compound has been shown to possess anti-angiogenic properties by inhibiting key mediators of this process.[1][16][17] It can suppress the expression of Vascular Endothelial Growth Factor (VEGF), a critical driver of angiogenesis.[1][9]

Anti-Metastatic and Anti-Invasive Effects

The spread of cancer cells to distant organs is a major cause of cancer-related mortality. This compound has been found to inhibit the migration and invasion of cancer cells.[2][13] For example, it has been shown to suppress the invasion of skin scar carcinoma cells by downregulating the expression of matrix metalloproteinases (MMP-2 and MMP-9).[7][14]

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are mediated through its interaction with a complex network of intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently dysregulated in various cancers, particularly colorectal cancer.[1] this compound has been shown to activate this pathway in a manner that leads to tumor regression, a seemingly counterintuitive effect that highlights the complexity of its mechanism.[10][12][18] It can decrease the expression of β-catenin, a key component of this pathway.[12]

Caption: Wnt/β-catenin signaling pathway modulation by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its overactivation is a common feature of many cancers.[1] this compound has been shown to disrupt this pathway, contributing to its anti-cancer effects.[1][2] It can inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[5][13]

Caption: PI3K/Akt signaling pathway inhibition by this compound.

Other Key Signaling Pathways

In addition to the Wnt/β-catenin and PI3K/Akt pathways, this compound has been shown to modulate other critical signaling cascades, including:

-

NF-κB Pathway: It can reduce the expression of NF-κB, a key regulator of inflammation and cancer cell survival.[1]

-

MAPK Pathway: It can influence the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.[2]

-

HIF-1α/VEGF Pathway: It downregulates the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and VEGF, key players in angiogenesis.[8][9]

Quantitative Data on Anti-Cancer Activity

The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous in vitro studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

Table 1: In Vitro Anti-Cancer Activity of this compound (Taxifolin)

| Cancer Type | Cell Line | IC50 Value | Reference |

| Liver Cancer | HepG2 | 0.15 µM | [9] |

| Liver Cancer | Huh7 | 0.22 µM | [9] |

| Skin Scar Carcinoma | SSCC | 20 µM | [7][14] |

| Lung Cancer (Nanoemulsion) | A549 | 8.0 µg/mL | [19] |

| Cervical Cancer (Nanoemulsion) | HeLa | 20.4 µg/mL | [19] |

| Liver Cancer (Nanoemulsion) | HepG2 | 29.5 µg/mL | [19] |

Table 2: In Vivo Anti-Cancer Activity of this compound (Taxifolin)

| Cancer Model | Animal Model | Dosage | Outcome | Reference |

| Osteosarcoma Xenograft | Nude Mice | 25 mg/kg (intraperitoneal, every 2 days for 24 days) | 55% reduction in mean tumor volume | [20] |

| Colorectal Cancer Xenograft | HCT116 Xenograft Model | Not Specified | Tumor regression | [12] |

| Lung Cancer Xenograft | A549 Xenograft BALB/c Mice | 1 mg/kg/day | Suppressed tumor growth | [5] |

| Breast Cancer Xenograft | 4T1 Xenograft Mouse Model | Not Specified | Reduced lung metastases | [4] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to evaluate the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[22] The amount of formazan produced is directly proportional to the number of living cells.[22]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[23]

-

Treatment: Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control).[23]

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[23]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[22][23]

-

Formazan Solubilization: Gently remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[23]

-

Absorbance Measurement: Read the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[23]

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[24]

Procedure:

-

Cell Treatment: Induce apoptosis in cells by treating with this compound.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[24]

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the cells by flow cytometry immediately.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[25]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[25] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.[25]

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[26] This step can be performed overnight at -20°C.

-

Washing: Wash the cells to remove the ethanol.[26]

-

RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained by PI.[25]

-

PI Staining: Stain the cells with a PI solution.[26]

-

Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of DNA content.

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent, with a well-documented ability to induce apoptosis and cell cycle arrest, and to inhibit key processes in tumor progression such as angiogenesis and metastasis. Its activity against a broad range of cancer types and its modulation of multiple oncogenic signaling pathways make it a highly promising candidate for further preclinical and clinical investigation.

Future research should focus on optimizing its delivery and bioavailability, for which nanoemulsion formulations have already shown promise.[19][27] Further in vivo studies are warranted to establish its efficacy and safety in more complex tumor models. Additionally, comprehensive clinical trials are necessary to translate the promising preclinical findings into effective cancer therapies for patients.[28] The synergistic effects observed when combined with conventional chemotherapeutic agents also represent a critical area for future exploration, potentially leading to more effective and less toxic cancer treatment regimens.[1]

References

- 1. acendhealth.com [acendhealth.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Anti-Cancer Properties and Mechanistic Insights of Dihydroquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | An insight into novel therapeutic potentials of taxifolin [frontiersin.org]

- 5. The anti-tumor effect of taxifolin on lung cancer via suppressing stemness and epithelial-mesenchymal transition in vitro and oncogenesis in nude mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jbuon.com [jbuon.com]

- 8. A study on the role of Taxifolin in inducing apoptosis of pancreatic cancer cells: screening results using weighted gene co-expression network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taxifolin, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taxifolin enhances andrographolide-induced mitotic arrest and apoptosis in human prostate cancer cells via spindle assembly checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Taxifolin, a natural flavonoid interacts with cell cycle regulators causes cell cycle arrest and causes tumor regression by activating Wnt/ β -catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Taxifolin inhibits the scar cell carcinoma growth by inducing apoptosis, cell cycle arrest and suppression of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EVALUATION OF TAXIFOLIN AND PHLORETIN AS ANTIANGIOGENIC FLAVONOIDS: AN IN VIVO, IN VITRO EXPERIMENTAL ANALYSIS | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. bioengineer.org [bioengineer.org]

- 19. benthamdirect.com [benthamdirect.com]

- 20. yalma.ru [yalma.ru]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchtweet.com [researchtweet.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 27. researchgate.net [researchgate.net]

- 28. Unveiling the therapeutic potential of Taxifolin in Cancer: From molecular mechanisms to immune modulation and synergistic combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of 3',4'-Dihydroxyflavonol in Osteosarcoma Therapy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteosarcoma (OS), the most prevalent primary bone cancer in children and adolescents, presents significant therapeutic challenges.[1] Current treatment regimens often involve aggressive chemotherapy with severe side effects.[2][3] This necessitates the exploration of novel therapeutic agents, particularly those that can serve as adjuvants to existing treatments. This technical guide delves into the preclinical evidence surrounding the effects of 3',4'-Dihydroxyflavonol (DiOHF), a flavonoid compound, on osteosarcoma cell lines. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the compound's mechanism of action through signaling pathway and workflow diagrams. The findings suggest that DiOHF exhibits antiproliferative effects by modulating the cell cycle, positioning it as a promising candidate for combination therapy in osteosarcoma.[1][4]

Introduction to this compound and Osteosarcoma

Osteosarcoma is a rare but aggressive malignancy characterized by high metastatic potential.[1][5] The standard of care, which includes a combination of surgery and multi-agent chemotherapy, has seen limited improvement in patient outcomes over the past few decades.[3][5] Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered attention for their potential anti-cancer properties, including the ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis in various cancer models.[1] Specifically, this compound (DiOHF) has been investigated for its therapeutic potential in osteosarcoma.[1] This document provides a comprehensive analysis of the current research on the effects of DiOHF on osteosarcoma cell lines, focusing on its impact on cell viability, proliferation, and cell cycle regulation.

Quantitative Analysis of this compound's Effects

The anti-proliferative activity of this compound has been quantitatively assessed in human osteosarcoma cell lines, primarily MG-63 and U2OS. The data reveals a concentration-dependent inhibition of cell growth and viability.[1][2][4]

Table 1: Effect of this compound on the Viability and Growth of Osteosarcoma Cell Lines

| Cell Line | Assay | Concentration (µM) | % of Control (Mean ± SD) |

| MG-63 | MTT | 20 | Significantly Decreased |

| 40 | Significantly Decreased | ||

| CV | 20 | Significantly Decreased | |

| 40 | Significantly Decreased | ||

| U2OS | MTT | 40 | Significantly Decreased |

| 80 | Significantly Decreased | ||

| CV | 40 | Significantly Decreased | |

| 80 | Significantly Decreased |

Data summarized from Oliveira et al., 2021. "Significantly Decreased" indicates a statistically significant reduction in cell viability or growth compared to the control group.[1][2]

Table 2: Impact of this compound on Cell Cycle Distribution in Osteosarcoma Cell Lines

| Cell Line | DiOHF Conc. (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| MG-63 | 25 | Decrease | Significant Increase | Significant Increase |

| U2OS | 40 | Decrease | Decrease | Significant Increase |

Data summarized from Oliveira et al., 2021. Changes are relative to a DMSO control.[2]

Table 3: Modulation of Cell Cycle Regulatory Gene Expression by this compound in MG-63 Cells

| Gene | DiOHF Concentration | Relative Gene Expression |

| Cdk1 | Low Concentration | Decreased |

| Cyclin B2 | Low Concentration | Decreased |

| Cdk2 | Low Concentration | Increased |

| Cyclin E2 | Low Concentration | Increased |

Data summarized from Oliveira et al., 2021. No significant changes were observed in the U2OS cell line under the tested conditions.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the effects of this compound on osteosarcoma cell lines.

Cell Culture

-

Cell Lines: Human osteosarcoma cell lines MG-63 and U2OS were utilized.[1]

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere containing 5% CO2.

Cell Viability and Growth Assays

-

MTT Assay (Cell Viability):

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The medium was replaced with fresh medium containing various concentrations of DiOHF or DMSO (vehicle control) and incubated for 48 hours.

-

MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

The formazan (B1609692) crystals were dissolved in DMSO.

-

Absorbance was measured at 570 nm using a microplate reader.

-

-

Crystal Violet Assay (Cell Growth):

-

Cells were seeded and treated as described for the MTT assay.

-

After 48 hours of incubation, the medium was removed, and cells were washed with PBS.

-

Cells were fixed with 4% paraformaldehyde for 15 minutes.

-

The fixed cells were stained with 0.5% crystal violet solution for 20 minutes.

-

After washing and drying, the incorporated dye was solubilized with 10% acetic acid.

-

Absorbance was measured at 590 nm.

-

Cell Cycle Analysis

-

Cells were seeded in 6-well plates and treated with DiOHF or DMSO for 48 hours.

-

Cells were harvested by trypsinization and washed with PBS.

-

Cells were fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells were washed with PBS and resuspended in a solution containing RNase A and propidium (B1200493) iodide (PI).

-

After incubation in the dark for 30 minutes, the DNA content was analyzed by flow cytometry.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.[2]

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Total RNA was extracted from DiOHF-treated and control cells using an appropriate RNA isolation kit.

-

cDNA was synthesized from the total RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qRT-PCR) was performed using specific primers for the target genes (e.g., Cdk1, Cyclin B2, Cdk2, Cyclin E2) and a housekeeping gene for normalization.

-

The relative gene expression was calculated using the ΔΔCt method.[6]

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Osteosarcoma Cells

The primary mechanism of action of DiOHF in osteosarcoma cells appears to be the modulation of the cell cycle.[1][4]

References

- 1. mdpi.com [mdpi.com]

- 2. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Innovative approaches for treatment of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Role of 3',4'-Dihydroxyflavonol in Mitigating Diabetic Vascular Complications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic vascular complications are a leading cause of morbidity and mortality in individuals with diabetes mellitus. The underlying pathology is complex, involving hyperglycemia-induced oxidative stress, inflammation, and endothelial dysfunction. This technical guide delves into the promising role of 3',4'-Dihydroxyflavonol (DiOHF), a synthetic flavonol, in counteracting these detrimental processes. Drawing upon preclinical evidence, this document outlines the mechanisms of action of DiOHF, presents key quantitative data from animal studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. The compelling antioxidant and vasoprotective properties of DiOHF position it as a potential therapeutic agent for the prevention and treatment of diabetic vasculopathy.

Introduction: The Challenge of Diabetic Vasculopathy

Chronic hyperglycemia in diabetes instigates a cascade of events leading to vascular damage. A pivotal player in this process is the overproduction of reactive oxygen species (ROS), which leads to a state of oxidative stress.[1] This oxidative stress, in turn, contributes to endothelial dysfunction, characterized by impaired nitric oxide (NO) bioavailability, a pro-inflammatory and pro-thrombotic state, and altered vascular tone.[2][3][4] Key pathways implicated in diabetic vascular complications include the activation of protein kinase C (PKC), increased flux through the polyol pathway, and the formation of advanced glycation end products (AGEs) which activate their receptor (RAGE).[1][5] These pathways converge on downstream signaling molecules like mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB), further amplifying inflammation and vascular damage.[6][7][8]

This compound (DiOHF): A Potent Antioxidant and Vasoprotective Agent

This compound (DiOHF) is a synthetic flavonol with demonstrated potent antioxidant properties.[9] Its structure is optimized for scavenging ROS and inhibiting enzymes responsible for their production.[10] This section will explore the multifaceted mechanisms through which DiOHF exerts its protective effects against diabetic vascular complications.

Mechanisms of Action

DiOHF's protective actions are primarily attributed to its ability to:

-

Scavenge Reactive Oxygen Species (ROS): DiOHF is an effective antioxidant that can directly neutralize superoxide (B77818) anions and other ROS, thereby reducing oxidative stress.[9][10]

-

Inhibit NADPH Oxidase (Nox): A major source of vascular superoxide in diabetes is the enzyme NADPH oxidase, particularly the Nox2 isoform. DiOHF has been shown to inhibit Nox2 activity and reduce its expression, thus decreasing superoxide production.[9][11]

-

Prevent eNOS Uncoupling: In diabetic conditions, the enzyme endothelial nitric oxide synthase (eNOS) can become "uncoupled," producing superoxide instead of the vasodilator NO. DiOHF helps to prevent eNOS uncoupling, thereby preserving NO bioavailability and promoting vasodilation.[9][11]

-

Improve Nitric Oxide (NO) Function: By reducing superoxide levels, which rapidly inactivates NO, and by maintaining eNOS function, DiOHF enhances NO-mediated endothelium-dependent relaxation.[9][12]

-

Anti-platelet Effects: DiOHF has been shown to inhibit platelet function and delay thrombus formation in diabetic models, suggesting a potential role in preventing thrombotic events associated with diabetic vasculopathy.[13]

Quantitative Data from Preclinical Studies

The efficacy of DiOHF in ameliorating diabetic vascular complications has been demonstrated in several preclinical studies. The following tables summarize key quantitative findings from research conducted on diabetic rat models.

Table 1: Effect of DiOHF on Vascular Oxidative Stress

| Parameter | Animal Model | Treatment Group | Result | p-value | Reference |

| NADPH oxidase-derived superoxide (counts/mg) | Diabetic Rat Mesenteric Arteries | Normal | 2486 ± 344 | - | [9][11] |

| Diabetes | 4892 ± 946 | <0.01 vs Normal | [9][11] | ||

| Diabetes + DiOHF | 2094 ± 300 | <0.001 vs Diabetes | [9][11] | ||

| Aortic Superoxide Generation (units/mg dry weight) | Diabetic Rat Aorta | Control | 670 ± 101 | - | [14] |

| Diabetic | 1535 ± 249 | <0.05 vs Control | [14] | ||

| Diabetic + DiOHF (in vivo) | 580 ± 115 | <0.05 vs Diabetic | [14] |

Table 2: Effect of DiOHF on Endothelium-Dependent Relaxation

| Parameter | Animal Model | Treatment Group | Result | p-value | Reference |

| Acetylcholine (B1216132) (ACh)-induced relaxation (pEC50) | Diabetic Rat Mesenteric Arteries | Normal | 7.94 ± 0.13 | - | [9][11] |

| Diabetic | 6.86 ± 0.12 | <0.01 vs Normal | [9][11] | ||

| Diabetic + DiOHF | 7.49 ± 0.13 | <0.01 vs Diabetic | [9][11] | ||

| ACh-induced relaxation (Rmax %) | Diabetic Rat Aorta | Control | 78 ± 2 | - | [14] |

| Diabetic | 66 ± 3 | <0.01 vs Control | [14] | ||

| Diabetic + DiOHF (in vivo) | 71 ± 4 | <0.05 vs Diabetic | [14] | ||

| NO-mediated relaxation (Rmax %) | Diabetic Rat Mesenteric Arteries | Normal | 68 ± 10 | - | [9][11] |

| Diabetic | 24 ± 7 | <0.01 vs Normal | [9][11] | ||

| Diabetic + DiOHF | 69 ± 6 | <0.01 vs Diabetic | [9][11] |

Key Signaling Pathways Modulated by DiOHF

The beneficial effects of DiOHF in diabetic vascular complications are mediated through its influence on critical signaling pathways that are dysregulated in the diabetic state.

The NADPH Oxidase and eNOS Uncoupling Pathway

Hyperglycemia leads to the activation of NADPH oxidase and the uncoupling of eNOS, both contributing to increased superoxide production and endothelial dysfunction. DiOHF intervenes in this pathway by reducing Nox2 expression and activity and by preventing eNOS from becoming a source of ROS.

Caption: DiOHF mitigates hyperglycemia-induced oxidative stress by inhibiting NADPH oxidase and preventing eNOS uncoupling.

The AGE-RAGE and Downstream Inflammatory Pathways

The formation of Advanced Glycation Endproducts (AGEs) and their interaction with the Receptor for AGE (RAGE) is a key driver of inflammation in diabetic vasculopathy. This interaction activates downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the expression of pro-inflammatory cytokines and adhesion molecules. While direct evidence for DiOHF's effect on the AGE-RAGE axis is still emerging, its potent antioxidant and anti-inflammatory properties suggest a potential modulatory role.

Caption: Potential role of DiOHF in modulating the AGE-RAGE signaling cascade and downstream inflammatory pathways.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of DiOHF in the context of diabetic vascular complications, as cited in the literature.

Animal Model of Diabetes

-

Induction of Type 1 Diabetes: Type 1 diabetes is typically induced in Sprague-Dawley rats by a single intravenous or intraperitoneal injection of streptozotocin (B1681764) (STZ), commonly at a dose of 55 mg/kg.[14] Blood glucose levels are monitored, and levels exceeding a certain threshold (e.g., 15 mM) are considered indicative of diabetes.

-

DiOHF Treatment: DiOHF is administered to a subset of diabetic animals, for example, at a dose of 1 mg/kg per day via subcutaneous injection for a period of 7 days.[9][11]

Assessment of Vascular Function

-

Wire Myography: This technique is used to assess the contractility and relaxation of isolated blood vessels, such as mesenteric arteries. Arterial rings are mounted in an organ bath, and concentration-response curves to vasoactive agents like acetylcholine (ACh) for endothelium-dependent relaxation and sodium nitroprusside (SNP) for endothelium-independent relaxation are generated.[9][11]

Measurement of Oxidative Stress

-

Lucigenin-Enhanced Chemiluminescence: This method is employed to measure superoxide production in vascular tissues. The tissue is incubated with lucigenin, which emits light upon reaction with superoxide. The light emission is then quantified using a luminometer.[11][14]

-

Fluorescence Probes: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and L-012 are used to detect intracellular ROS and superoxide, respectively, through fluorescence microscopy or plate readers.[9]

Protein Expression Analysis

-

Western Blotting: This technique is used to determine the protein levels of key enzymes involved in vascular function and oxidative stress, such as eNOS, eNOS dimers and monomers, and Nox2.[9][15]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of DiOHF on diabetic vascular complications.

Caption: A generalized experimental workflow for studying the effects of DiOHF in a diabetic rat model.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for the management of diabetic vascular complications. Its ability to effectively reduce oxidative stress, improve endothelial function, and preserve nitric oxide bioavailability addresses key pathological mechanisms underlying diabetic vasculopathy.[9][10][11]

Future research should focus on:

-

Elucidating the precise molecular interactions of DiOHF with its targets, including a more in-depth investigation of its effects on the MAPK and NF-κB signaling pathways in the context of diabetic vascular inflammation.

-

Conducting long-term preclinical studies to assess the chronic efficacy and safety of DiOHF in preventing the progression of diabetic micro- and macrovascular complications.

-

Investigating the potential for clinical translation. While no clinical trials on DiOHF for diabetic complications are currently listed, the promising preclinical data warrants further exploration in human subjects.[16] The development of orally bioavailable formulations of DiOHF will be a critical step in this process.

References

- 1. Endothelial dysfunction in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. malque.pub [malque.pub]

- 4. Diabetic vasculopathy: macro and microvascular injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of receptor for advanced glycation end-product (RAGE) and the JAK/STAT-signaling pathway in AGE-induced collagen production in NRK-49F cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]

- 7. emjreviews.com [emjreviews.com]

- 8. NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3′,4′-Dihydroxyflavonol Reduces Superoxide and Improves Nitric Oxide Function in Diabetic Rat Mesenteric Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - The effects of diabetes on vascular function and potential treatment with a flavonol - RMIT University - Figshare [research-repository.rmit.edu.au]

- 11. This compound reduces superoxide and improves nitric oxide function in diabetic rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3', 4'-dihydroxyflavonol enhances nitric oxide bioavailability and improves vascular function after ischemia and reperfusion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The flavonols quercetin and this compound reduce platelet function and delay thrombus formation in a model of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound prevents diabetes-induced endothelial dysfunction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3′,4′-Dihydroxyflavonol Reduces Superoxide and Improves Nitric Oxide Function in Diabetic Rat Mesenteric Arteries | PLOS One [journals.plos.org]

- 16. Clinical Trials for Diabetic Complications [trialsearch.com]

3',4'-Dihydroxyflavonol: A Novel Therapeutic Candidate for Mitigating Fibrosis in Glaucoma Filtration Surgery

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Glaucoma filtration surgery (GFS), a cornerstone in managing medically uncontrolled glaucoma, is frequently complicated by postoperative fibrosis, leading to surgical failure. The current standard of care involves anti-metabolites like Mitomycin C (MMC), which are effective but carry a risk of significant complications. This technical guide explores the compelling preclinical evidence for 3',4'-Dihydroxyflavonol (DiOHF), a synthetic flavonol, as a safer and effective alternative for modulating the wound healing response and preventing fibrosis following GFS. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data from animal models and in vitro studies, and detailed experimental protocols to facilitate further research and development.

Introduction: The Challenge of Post-GFS Fibrosis

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1] Glaucoma filtration surgery aims to lower IOP by creating a new aqueous humor outflow pathway, forming a subconjunctival filtering bleb.[1][2] However, the long-term success of GFS is hampered by the natural wound healing process, which can lead to excessive scarring and fibrosis of the bleb, ultimately obstructing aqueous outflow and causing surgical failure.[1][3] This fibrotic response is primarily driven by the proliferation and activation of human Tenon's fibroblasts (HTFs).[1][3]

Current anti-fibrotic strategies predominantly rely on the intraoperative application of cytotoxic agents such as Mitomycin C (MMC) and 5-fluorouracil (B62378) (5-FU).[1][3] While these agents improve surgical outcomes by inhibiting fibroblast proliferation, their non-specific cytotoxicity is associated with severe complications, including bleb leaks, hypotony, and an increased risk of infection.[4] This highlights the urgent clinical need for novel, targeted anti-fibrotic therapies with improved safety profiles.

This compound (DiOHF): A Promising Anti-Fibrotic Agent

This compound (DiOHF) is a synthetic flavonol that has demonstrated potent anti-fibrotic and anti-inflammatory properties in preclinical models of GFS.[3][5][6] Unlike the cytotoxic mechanism of MMC, DiOHF appears to exert its effects primarily through the modulation of oxidative stress and key signaling pathways involved in fibrosis.[1][3]

Mechanism of Action

The anti-fibrotic activity of DiOHF is multi-faceted, targeting several key cellular processes that contribute to scar formation. The proposed mechanism centers on its potent antioxidant properties and its ability to inhibit the pro-fibrotic signaling cascade initiated by Transforming Growth Factor-β (TGF-β).

TGF-β plays a pivotal role in ocular fibrosis by inducing the transformation of fibroblasts into contractile, extracellular matrix (ECM)-producing myofibroblasts.[1][3][4] This process is known to be exacerbated by oxidative stress.[1][4] DiOHF has been shown to reduce oxidative stress, thereby inhibiting TGF-β-induced myofibroblast differentiation and subsequent ECM deposition.[1][3] Furthermore, DiOHF has been observed to inhibit the proliferation, migration, and contractility of HTFs, all of which are critical steps in the fibrotic process.[3][7]

Proposed mechanism of action for DiOHF in preventing GFS fibrosis.

Quantitative Data Summary

The anti-fibrotic efficacy of DiOHF has been evaluated in both in vivo animal models and in vitro cell culture systems. The following tables summarize the key quantitative findings from these studies, comparing the effects of DiOHF to vehicle controls and the current standard of care, MMC.

In Vivo Efficacy in a Mouse Model of GFS

| Parameter | Vehicle Control | DiOHF Treatment | MMC Treatment | Reference |

| Collagen Deposition | Baseline | Reduced vs. Vehicle | Comparable to DiOHF | [1][3] |

| α-SMA Expression | Baseline | Reduced vs. Vehicle | Not significantly different from Vehicle | [1][3] |

| CD31 Expression (Angiogenesis) | Baseline | Reduced vs. Vehicle | Not significantly different from Vehicle | [1][3] |

| 4HNE (Oxidative Stress) | Baseline | Significantly Reduced vs. Vehicle & MMC | No significant reduction vs. Vehicle | [1][3] |

In Vivo Efficacy in a Rabbit Model of GFS

| Parameter | Vehicle Control | DiOHF Treatment | MMC Treatment | Reference |

| Collagen Accumulation | Baseline | Significantly Suppressed vs. Vehicle | Comparable to DiOHF | [6][8] |

| CD31 Expression (Angiogenesis) | Baseline | Significantly Suppressed vs. Vehicle | Comparable to DiOHF | [6][8] |

| Vimentin Expression (Fibroblast Activity) | Baseline | Significantly Suppressed vs. Vehicle | Not significantly different from Vehicle | [6][8] |

| CD45 Expression (Inflammation) | Baseline | Significantly Suppressed vs. Vehicle | Comparable to DiOHF | [6][8] |

| Bleb Ischemia | Normal Vascularity | Reduced Inflammation, No Avascularity | Stark Avascularity | [5][6] |

In Vitro Efficacy in Human Tenon's Fibroblasts (HTFs)

| Parameter | Control | DiOHF Treatment | Effect | Reference |

| Cell Proliferation | TGF-β stimulated | DiOHF co-treatment | Dose-dependent inhibition | [3][7] |

| Cell Migration | TGF-β stimulated | DiOHF co-treatment | Inhibition | [3][7] |

| Collagen Gel Contraction | TGF-β stimulated | DiOHF co-treatment | Inhibition | [3][7] |

| Collagen 1 Production | TGF-β stimulated | DiOHF co-treatment | Reduction | [3] |

| Fibronectin Production | TGF-β stimulated | DiOHF co-treatment | Reduction | [3] |

| α-SMA Expression | TGF-β stimulated | DiOHF co-treatment | Reduction | [3] |

| Reactive Oxygen Species (ROS) | TGF-β stimulated | DiOHF co-treatment | Reduction | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on DiOHF for GFS fibrosis.

Animal Models of Glaucoma Filtration Surgery

Animal models are crucial for the preclinical evaluation of anti-fibrotic therapies.[9][10] Both mouse and rabbit models have been utilized to investigate the efficacy of DiOHF.

General workflow for in vivo GFS animal studies.

4.1.1. Mouse Model of GFS [3][7]

-

Animals: C57BL/6 mice.

-

Anesthesia: Intraperitoneal injection of ketamine and xylazine.

-

Surgical Procedure:

-

A fornix-based conjunctival incision is made.

-

A scleral tunnel is created with a 30-gauge needle into the anterior chamber.

-

The conjunctiva is closed with a nylon suture.

-

-

Treatment Administration:

-

DiOHF: Daily intraperitoneal injections.

-

MMC: Single intraoperative application on a surgical sponge.

-

Vehicle: Daily intraperitoneal injections of the vehicle solution.

-

-

Postoperative Assessment: Bleb survival, IOP measurements, and clinical examination.

-

Endpoint: Eyes are enucleated at day 14 for histological and immunohistochemical analysis.

4.1.2. Rabbit Model of GFS [5][6]

-

Animals: New Zealand white rabbits.

-

Anesthesia: Intramuscular injection of ketamine and xylazine.

-

Surgical Procedure:

-

A limbal-based conjunctival flap is created.

-

A half-thickness scleral flap is made.

-

A trabeculectomy is performed to create a fistula into the anterior chamber.

-

The scleral flap and conjunctiva are sutured.

-

-

Treatment Administration:

-

DiOHF: Topical eye drops administered three times daily.

-

MMC: Single intraoperative application on a surgical sponge.

-

Vehicle: Topical eye drops of the vehicle solution administered three times daily.

-

-

Postoperative Assessment: Clinical examination of bleb survival and morphology at various time points (e.g., days 7, 14, 21, 28).

-

Endpoint: Eyes are enucleated at day 28 for histological and immunohistochemical analysis.

In Vitro Studies with Human Tenon's Fibroblasts (HTFs)

4.2.1. Cell Culture [3]

-

Human Tenon's capsule tissue is obtained during routine ophthalmic surgeries.

-

The tissue is minced and placed in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Fibroblasts are allowed to migrate out of the tissue explants.

-

Cells are cultured to confluence and passaged for experiments (typically passages 3-6 are used).

4.2.2. Cell Proliferation Assay (MTT Assay) [3]

-

HTFs are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are serum-starved for 24 hours.

-

Cells are treated with TGF-β1 in the presence or absence of varying concentrations of DiOHF for 24-48 hours.

-

MTT reagent is added to each well and incubated for 4 hours.

-

The formazan (B1609692) product is solubilized with DMSO.

-

Absorbance is measured at 570 nm.

4.2.3. Cell Migration Assay (Scratch Assay) [3]

-

HTFs are grown to confluence in a 6-well plate.

-

A sterile pipette tip is used to create a "scratch" in the cell monolayer.

-

The wells are washed to remove detached cells.

-

Cells are treated with TGF-β1 with or without DiOHF.

-

Images of the scratch are taken at 0 and 24 hours.

-

The area of cell migration is quantified using image analysis software.

4.2.4. Collagen Gel Contraction Assay [3]

-

A collagen gel solution is prepared with type I collagen, DMEM, and HTFs.

-

The cell-collagen mixture is polymerized in a 24-well plate.

-

The gels are detached from the well surface.

-

The gels are treated with TGF-β1 with or without DiOHF.

-

The diameter of the gels is measured at various time points to assess contraction.

4.2.5. Enzyme-Linked Immunoassay (ELISA) for ECM Proteins [3]

-

HTFs are cultured and treated as described above.

-

The cell culture supernatant is collected.

-

ELISA is performed according to the manufacturer's instructions to quantify the levels of secreted collagen type I and fibronectin.

Histological and Immunohistochemical Analysis

4.3.1. Picrosirius Red Staining for Collagen [3]

-

Paraffin-embedded eye sections are deparaffinized and rehydrated.

-

Sections are stained with Picrosirius Red solution.

-

Stained sections are dehydrated and mounted.

-

Collagen deposition is visualized under polarized light microscopy and quantified.

4.3.2. Immunohistochemistry [3][6]

-

Tissue sections are subjected to antigen retrieval.

-

Sections are blocked with a blocking solution.

-

Sections are incubated with primary antibodies against markers of interest (e.g., α-SMA, CD31, CD45, vimentin).

-

Sections are incubated with a corresponding secondary antibody conjugated to a fluorophore or an enzyme.

-

For immunofluorescence, sections are counterstained with DAPI and mounted.

-

For immunohistochemistry, a chromogenic substrate is used for visualization.

-

Staining intensity and distribution are analyzed using microscopy and image analysis software.

Signaling Pathways and Future Directions

The anti-fibrotic effects of DiOHF appear to be mediated through the inhibition of the TGF-β signaling pathway and the reduction of oxidative stress. Further research is warranted to elucidate the precise molecular targets of DiOHF within these pathways.

Simplified TGF-β signaling pathway in fibrosis and potential points of DiOHF intervention.

Future investigations should focus on:

-

Pharmacokinetics and Drug Delivery: Optimizing the formulation and delivery of DiOHF for ophthalmic use to ensure sustained therapeutic concentrations at the target site.

-

Long-term Efficacy and Safety: Conducting longer-term preclinical studies to assess the durability of the anti-fibrotic effect and to further establish the safety profile of DiOHF.

-

Combination Therapies: Exploring the potential synergistic effects of DiOHF with other anti-fibrotic agents or anti-inflammatory drugs.

-

Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the efficacy and safety of DiOHF in patients undergoing GFS.

Conclusion

This compound has emerged as a highly promising therapeutic candidate for the prevention of postoperative fibrosis in glaucoma filtration surgery. Its unique mechanism of action, centered on the attenuation of oxidative stress and inhibition of the pro-fibrotic TGF-β pathway, offers a significant advantage over the non-specific cytotoxicity of current anti-metabolite therapies. The robust preclinical data from both in vivo and in vitro models provide a strong rationale for the continued development and clinical translation of DiOHF as a safer and more effective wound-modulating agent to improve the long-term success of GFS. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this novel anti-fibrotic compound.

References

- 1. Inhibitory Effects of 3′,4′-Dihydroxyflavonol in a Mouse Model of Glaucoma Filtration Surgery and TGFβ1-Induced Responses in Human Tenon's Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tvst.arvojournals.org [tvst.arvojournals.org]